molecular formula C19H19ClN4OS B3397656 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide CAS No. 1021220-61-0

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide

Cat. No.: B3397656
CAS No.: 1021220-61-0
M. Wt: 386.9 g/mol
InChI Key: PODINUAVCCROTB-UHFFFAOYSA-N
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Description

The compound “2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclopentylacetamide” is a complex organic molecule. Its molecular formula is C20H15ClN4OS . It is likely to be a derivative of the pyrazolo[1,5-a]pyrazine class of compounds .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing two nitrogen atoms. This core is substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a thio-linked cyclopentylacetamide group .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, particularly its potential as a CDK2 inhibitor. Additionally, studies could be conducted to optimize its synthesis and explore its reactivity and physical properties in more detail .

Biochemical Analysis

Biochemical Properties

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The compound this compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and induction of apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments or tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its activity or function .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c20-14-7-5-13(6-8-14)16-11-17-19(21-9-10-24(17)23-16)26-12-18(25)22-15-3-1-2-4-15/h5-11,15H,1-4,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODINUAVCCROTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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